Forchlorfenuron (full name: N-(2-chloro-4-pyridinyl)-N'-phenylurea) is a synthetic plant growth regulator classified as a cytokinin. It exhibits similar physiological activity to naturally occurring plant hormones, influencing plant growth and development. [] Its primary role in scientific research revolves around understanding its impact on plant physiology, particularly fruit development, and developing analytical methods for detecting its residues in food products.
Forchlorfenuron was first synthesized in the 1970s and has since been employed in agriculture for its growth-promoting properties. It falls under the category of plant growth regulators, specifically within the phenylurea class. This classification indicates its structural similarity to urea compounds, which are known for their biological activity in plant growth modulation.
The synthesis of Forchlorfenuron typically involves several chemical reactions starting from readily available precursors. The most common synthetic route includes the reaction of 2-chloro-4-pyridine with phenyl isocyanate, resulting in the formation of Forchlorfenuron. Variations of this method can include different solvents and catalysts to optimize yield and purity.
Forchlorfenuron has a molecular formula of and a molecular weight of approximately 236.67 g/mol. Its structure consists of a pyridine ring substituted with a chloro group and a phenylurea moiety.
Forchlorfenuron can undergo various chemical reactions, particularly hydrolysis under acidic or basic conditions, leading to the formation of different metabolites. These metabolites can further interact with other compounds in agricultural settings, impacting their efficacy and safety.
Forchlorfenuron acts primarily by promoting cell division through the stimulation of cytokinin activity in plants. This mechanism enhances cell proliferation, leading to increased fruit size and improved yield.
Forchlorfenuron is characterized by its solid state at room temperature with a white crystalline appearance.
Forchlorfenuron is widely used in agriculture for:
Forchlorfenuron (CPPU; 1-(2-chloro-4-pyridyl)-3-phenylurea), a synthetic phenylurea cytokinin, was first developed in the 1980s to enhance fruit size and yield in commercial horticulture [6] [9]. Its initial applications targeted table grapes and kiwifruit, where field trials demonstrated unprecedented efficacy—doubling berry size in California’s Thompson seedless grapes and delaying crop maturity by several weeks [1]. By 2004, CPPU gained formal approval from the U.S. Environmental Protection Agency for use on grapes and kiwifruit, establishing its commercial viability [6]. The European Union followed with rigorous evaluations, leading to the 2017 EFSA renewal approval (Commission Regulation EU 2017/485), which confirmed CPPU’s consistency in fruit-size enhancement under good agricultural practices [6].
Regulatory frameworks have continuously evolved to address residue limits and metabolite risks. The EU set maximum residue limits (MRLs) at 0.01 mg/kg for grapes and 0.05 mg/kg for kiwifruit [5] [8]. China’s GB 2763-2019 standards further tightened CPPU application thresholds (0.005–0.02 g/L) and established an MRL of 0.05 mg/kg in kiwifruit, reflecting concerns over hydroxylated metabolites like 3-OH-CPPU and 4-OH-CPPU [8]. These metabolites, identified as cytotoxic compounds, prompted ongoing reassessments of residue dissipation kinetics. Studies show CPPU residues dissipate faster in grapes (half-life: 5 days) than in kiwifruit, where conversion to hydroxylated forms peaks 75 days post-application [5] [8].
Table 1: Global Regulatory Milestones for Forchlorfenuron
Year | Region/Agency | Action | Key Specifications |
---|---|---|---|
1980s | Global | Initial development | Targeted fruit size enhancement |
2004 | US EPA | Approval for grapes & kiwifruit | Pesticide Fact Sheet issuance |
2017 | EU EFSA | Renewal approval (EU 2017/485) | MRLs: 0.01 mg/kg (grapes), 0.05 mg/kg (kiwi) |
2019 | China (GB 2763) | Usage restrictions & MRLs | Application: 0.005–0.02 g/L; MRL: 0.05 mg/kg |
As a cytokinin mimic, CPPU activates cell division and expansion by modulating endogenous hormone pathways. It binds to plant cytokinin receptors, triggering a phosphorylation cascade via histidine kinases (AHKs) and response regulators (ARRs) [2]. This signaling upregulates genes controlling mitosis and cell-cycle progression, notably WUSCHEL (WUS), which maintains meristematic activity in developing fruits [2] [4]. In kiwifruit, CPPU application during early development (20–30 days after anthesis) stimulates periclinal cell division in subepidermal layers while promoting radial expansion of parenchyma cells [3] [4]. This dual action increases fruit weight by 30–45% in ‘Hayward’ kiwifruit and ‘Biyu’ cultivars, with equatorial diameters expanding proportionally to dosage [4] [8].
CPPU’s synergy with carbohydrate metabolism and water uptake underpins its horticultural efficacy. Treated kiwifruit exhibit elevated glucose and fructose concentrations, which increase osmotic pressure by 15–20% [4]. This osmotically driven water influx activates plasma membrane aquaporins (e.g., PIP2.4), enhancing water channel permeability and vacuolar expansion [4]. Consequently, CPPU-treated fruit show 25% higher fresh weight but 10–15% lower dry matter (DM) content due to water dilution effects [3] [8]. Despite DM reductions, CPPU enhances commercial attributes:
Table 2: Effects of CPPU on Fruit Quality Parameters in Kiwifruit
Parameter | CPPU Effect | Mechanistic Basis |
---|---|---|
Fruit weight | ↑ 30–45% | Cell division (subepidermal) & expansion |
Dry matter (DM) | ↓ 10–15% | Osmotic water uptake diluting solids |
Soluble solids | ↑ under standard crop load | Enhanced sucrose/fructose accumulation |
Firmness at harvest | ↑ with multiple low-dosage applications | Improved cell-wall development |
Post-harvest disorders | ↓ Gray mold incidence | Reduced berry shattering/splitting |
However, CPPU may compromise volatile aroma profiles. In ‘Biyu’ kiwifruit, pre-harvest application reduces fatty-acid-derived volatiles (e.g., esters, aldehydes) by altering unsaturated fatty acid biosynthesis [8]. This trade-off between size and flavor complexity necessitates optimized application timing to balance marketability and sensory quality.
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